4-(4-Propylphenyl)-1,3-thiazol-2-amine

Descripción

Molecular Architecture and Bonding Characteristics

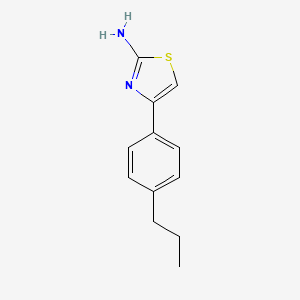

The molecular structure of 4-(4-Propylphenyl)-1,3-thiazol-2-amine displays a sophisticated arrangement of atoms that contributes to its distinctive chemical properties. The core structural framework consists of a 1,3-thiazol-2-amine moiety, where the thiazole ring maintains a planar configuration with the nitrogen atom at position 3 and sulfur atom at position 1, while the amino group is positioned at carbon-2 of the thiazole ring. This arrangement creates a conjugated system that extends from the thiazole ring through the connecting carbon-4 position to the attached phenyl group, establishing an extended π-electron system that influences the compound's electronic properties.

The propyl substituent at the para position of the phenyl ring introduces significant steric and electronic effects to the overall molecular architecture. The propyl group, with its three-carbon chain represented by the notation CCCC₁=CC=C(C=C₁)C₂=CSC(=N₂)N, extends outward from the aromatic system and provides additional hydrophobic character to the molecule. This structural feature affects the compound's solubility characteristics and potential binding interactions with biological targets, making it distinct from other thiazole derivatives that lack such alkyl substitutions.

The bonding characteristics within the molecule reveal interesting electronic distribution patterns. The thiazole ring exhibits aromatic character with delocalized π-electrons, while the amino group at position 2 can participate in both hydrogen bonding and electron donation to the ring system. The connection between the thiazole ring and the phenyl group occurs through a carbon-carbon bond at the 4-position of the thiazole, creating a biaryl-like system that can adopt various conformational arrangements depending on the rotational freedom around this central bond.

| Structural Component | Bonding Type | Electronic Effect |

|---|---|---|

| Thiazole ring | Aromatic (π-conjugated) | Electron-deficient |

| Amino group (-NH₂) | Polar covalent | Electron-donating |

| Phenyl ring | Aromatic (π-conjugated) | Electron-neutral |

| Propyl substituent | Saturated alkyl | Electron-donating (inductive) |

| Thiazole-phenyl linkage | Single C-C bond | Conjugative coupling |

Crystallographic Analysis and Conformational Studies

Crystallographic studies of thiazole derivatives similar to this compound provide valuable insights into the three-dimensional arrangement of atoms and the preferred conformations adopted by these molecules in the solid state. The planar nature of the thiazole ring system has been consistently observed in related structures, with typical bond lengths and angles that conform to standard aromatic heterocycle parameters. The thiazole ring maintains planarity with maximum deviations typically less than 0.01 Angstroms, indicating minimal distortion from ideal geometry.

The dihedral angle between the thiazole ring and the attached phenyl group represents a critical conformational parameter that influences the compound's overall shape and potential intermolecular interactions. Crystallographic data from related thiazole compounds suggest that this angle can vary depending on crystal packing forces and substituent effects, with values typically ranging between 5 to 15 degrees from coplanarity. This slight deviation from perfect planarity results from the balance between conjugative stabilization favoring coplanarity and steric interactions that may cause minor twisting around the connecting bond.

The propyl substituent on the phenyl ring introduces additional conformational complexity, as the three-carbon chain can adopt various rotational conformations. The propyl group's flexibility contrasts with the rigid aromatic core, creating a molecule with both structured and dynamic regions. Predicted collision cross-section data indicates that the compound adopts a relatively compact conformation in solution, with calculated values of 147.0 Ų for the protonated species [M+H]⁺ and 152.8 Ų for the deprotonated form [M-H]⁻.

The amino group at the 2-position of the thiazole ring plays a crucial role in determining the compound's hydrogen bonding capabilities and crystal packing arrangements. This group can act as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions that stabilize crystal lattices and influence solubility properties. The amino group's orientation relative to the thiazole ring plane affects its accessibility for hydrogen bonding interactions with neighboring molecules or potential binding partners.

| Conformational Parameter | Typical Range | Structural Significance |

|---|---|---|

| Thiazole ring planarity | ±0.01 Å deviation | Aromatic stability |

| Thiazole-phenyl dihedral angle | 5-15 degrees | Conjugation vs. sterics |

| Propyl chain conformation | Multiple rotamers | Flexibility and binding |

| Amino group orientation | In-plane to 30° out | Hydrogen bonding capacity |

Comparative Structural Analysis with Thiazole Analogues

The structural analysis of this compound becomes more meaningful when compared with related thiazole analogues that feature different substituents on the phenyl ring. The methoxy-substituted analogue, 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, provides an interesting comparison point due to the electron-donating nature of the methoxy group versus the electron-donating inductive effect of the propyl group. The methoxy derivative has a molecular formula of C₁₀H₁₀N₂OS with a molecular weight of 206.26 grams per mole, making it slightly smaller and more polar than the propyl analogue.

The fluorine-substituted compound, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (C₉H₇FN₂S, molecular weight 194.23), represents the electron-withdrawing extreme of this series. The fluorine atom's strong electronegativity creates a significantly different electronic environment compared to the electron-donating propyl group, affecting both the reactivity and potential biological activity of the compound. This electronic difference manifests in altered dipole moments and different patterns of intermolecular interactions in crystalline and solution phases.

The benzyl-substituted analogue, 4-(4-Benzylphenyl)-1,3-thiazol-2-amine (C₁₆H₁₄N₂S, molecular weight 266.4), provides insight into the effects of extended aromatic substitution. The benzyl group introduces additional π-π interaction possibilities while maintaining some conformational flexibility through the methylene linker. This compound demonstrates how increasing molecular size and hydrophobic surface area can affect solubility and potential membrane permeability characteristics.

Structural comparisons reveal that the propyl-substituted compound occupies a unique position in this series, offering moderate lipophilicity without the electronic perturbation caused by heteroatom substituents. The propyl group's saturated nature provides rotational flexibility while avoiding the potential metabolic liability associated with aromatic substituents like benzyl groups. Crystal structure analyses of related compounds show that alkyl-substituted derivatives tend to form more predictable packing patterns compared to those with polar substituents, which can engage in directional hydrogen bonding networks.

The comparative analysis also extends to conformational preferences, where the propyl substituent's flexibility contrasts with the more rigid orientations imposed by electron-withdrawing groups like fluorine or bulky substituents like benzyl groups. Molecular modeling studies suggest that the propyl-substituted compound can access a broader range of conformations while maintaining reasonable energetic accessibility, potentially contributing to improved binding versatility in biological systems.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| This compound | C₁₂H₁₄N₂S | 218.32 | Flexible alkyl chain |

| 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | C₁₀H₁₀N₂OS | 206.26 | Polar electron donor |

| 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C₉H₇FN₂S | 194.23 | Strong electron withdrawer |

| 4-(4-Benzylphenyl)-1,3-thiazol-2-amine | C₁₆H₁₄N₂S | 266.4 | Extended aromatic system |

Propiedades

IUPAC Name |

4-(4-propylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWKFIPFFAXPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358020 | |

| Record name | 4-(4-propylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-71-6 | |

| Record name | 4-(4-Propylphenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-propylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hantzsch Thiazole Synthesis

The Hantzsch reaction is the most widely reported method for synthesizing 4-aryl-1,3-thiazol-2-amines. This multi-component condensation reaction involves α-haloketones and thiourea under acidic or basic conditions. For 4-(4-Propylphenyl)-1,3-thiazol-2-amine , the process would proceed as follows:

Key Steps

Synthesis of 4-Propylbenzaldehyde :

α-Bromination :

Cyclization with Thiourea :

Table 1: Reaction Conditions for Hantzsch Synthesis of Analogous Compounds

Optimization Insights :

Alternative Synthetic Routes

While the Hantzsch method dominates, alternative strategies have been explored for functionalized thiazoles.

**Dithiocarbamate Intermediate Pathway

- Step 1 : React 4-propylbenzaldehyde with carbon disulfide and triethylamine to form a dithiocarbamate.

- Step 2 : Treat with iodine to generate phenylisothiocyanate, which reacts with ammonium hydroxide to yield thiourea derivatives.

- Step 3 : Cyclize under acidic conditions to form the thiazole core.

Advantages :

Purification and Characterization

Post-synthesis purification and structural validation are critical to ensure compound purity and identity.

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

- Byproduct Formation : Competing side reactions (e.g., sulfonation or oxidation) necessitate precise stoichiometric control.

- Catalyst Recycling : Continuous flow systems with immobilized catalysts (e.g., iodine) enhance efficiency.

- Cost Optimization : Use of cheaper starting materials (e.g., 4-propylbenzaldehyde vs. α-bromoacetophenone).

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Propylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that 4-(4-Propylphenyl)-1,3-thiazol-2-amine exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values showing broad-spectrum efficacy:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound can disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Notably, derivatives of this compound have been synthesized to enhance potency against specific cancer types .

Synthesis Techniques

The synthesis of This compound typically involves cyclization reactions starting from 4-propylbenzaldehyde and thiosemicarbazide, followed by acid-catalyzed cyclization to form the thiazole ring. This method can be optimized for industrial applications through continuous flow reactors and purification techniques like recrystallization or chromatography .

Material Science Applications

Beyond biological applications, the compound's unique properties position it as a candidate for material science applications. Its structural characteristics allow it to participate in diverse chemical reactions, potentially leading to the development of new materials with specific functionalities .

Antimicrobial Efficacy

In vitro studies have demonstrated that This compound effectively inhibits both Gram-positive and Gram-negative bacteria. Its efficacy was further enhanced when used in combination with other antimicrobial agents, suggesting potential for synergistic effects in therapeutic applications .

Anticancer Activity

A study on thiazole derivatives indicated that modifications at the phenyl ring significantly impacted cytotoxicity levels against cancer cell lines. Compounds with electron-donating groups exhibited increased activity compared to those without substitutions, highlighting the importance of structural optimization in drug design .

Mecanismo De Acción

The mechanism of action of 4-(4-Propylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The table below highlights key structural analogs of 4-(4-propylphenyl)-1,3-thiazol-2-amine and their substituents:

Key Observations :

- Propyl vs. Methoxy groups in 10s improve tubulin binding via electron donation, leading to potent antiproliferative activity .

- Nitro and Chloro Substituents : Nitro groups (e.g., in 4-(4′-nitrophenyl)thiazol-2-amine) introduce steric bulk and electron-withdrawing effects, which may hinder biological activity but improve crystallinity for structural studies . Chloro substituents (e.g., 4-(4-chlorophenyl)-1,3-thiazol-2-amine) enhance antimicrobial potency due to halogen bonding .

- Propoxy vs. Propyl : The propoxy group in 4-(4-propoxyphenyl)-1,3-thiazol-2-amine introduces an ether linkage, increasing polarity compared to the purely hydrophobic propyl chain in the target compound .

Physicochemical Properties:

Notes:

- The propyl group increases LogP, suggesting superior lipid bilayer penetration but poor aqueous solubility.

- Nitro-substituted analogs exhibit higher molecular weights and crystallinity, useful for X-ray diffraction studies .

Antiproliferative Activity:

- 10s (Methoxy Analog) : Shows IC₅₀ values of 0.12–0.45 μM in cancer cell lines (e.g., SGC-7901 gastric cancer). Binds to tubulin’s colchicine site, disrupting microtubule dynamics .

Antimicrobial Activity:

Actividad Biológica

4-(4-Propylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.35 g/mol. The compound features a thiazole ring, which is known for its diverse reactivity and biological properties.

Synthesis

The synthesis typically involves the cyclization of 4-propylbenzaldehyde with thiosemicarbazide, followed by acid-catalyzed cyclization to form the thiazole ring. This method can be optimized for industrial applications using continuous flow reactors and purification techniques like recrystallization or chromatography.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

This compound has shown promising results against several microbial strains. A study demonstrated that derivatives of 4-phenyl-1,3-thiazol-2-amines exhibited notable anti-promastigote activity against Leishmania amazonensis, with selectivity indexes indicating low toxicity towards human cells (Vero cells) while maintaining efficacy against the pathogen .

Anticancer Properties

The compound's ability to inhibit specific kinases has been explored in cancer research. For example, it was found to moderately inhibit JAK3 and Haspin kinase activities, which are involved in cell proliferation and survival pathways . Such inhibition suggests potential applications in cancer therapy by targeting these critical signaling pathways.

Study on Antileishmanial Activity

A study assessed eight 4-phenyl-1,3-thiazol-2-amines against Leishmania amazonensis. The most effective compound demonstrated an IC50 of 20.78 μM with a selectivity index of 5.69, indicating significant potential for development as an antileishmanial agent .

Kinase Inhibition Study

In another research effort, compounds related to this compound were tested against a panel of human protein kinases. Some derivatives showed up to 88% inhibition of Haspin kinase at varying concentrations, highlighting their potential as therapeutic agents in oncology .

The mechanism of action for this compound involves binding to specific enzymes or receptors, modulating their activity. This interaction can inhibit metabolic pathways critical for pathogen survival or cancer cell proliferation. Target identification studies suggest that S-methyl-5-thioadenosine phosphorylase may be a significant target for enhancing the compound's efficacy while reducing toxicity .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural composition which combines both the propylphenyl group and the thiazole ring. Comparatively:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methyl-5-phenyl-1,3-thiazol-2-amine | Contains a phenyl group instead of a propylphenyl group | Different substitution pattern affecting reactivity |

| 5-Methyl-4-phenyl-1,3-thiazol-2-amine | Lacks the propyl group | May exhibit different biological activities |

This table illustrates how variations in structure can influence biological activity and reactivity.

Q & A

Basic: What are the common synthetic routes for preparing 4-(4-Propylphenyl)-1,3-thiazol-2-amine, and what key intermediates are involved?

The synthesis typically involves cyclocondensation reactions. A general approach includes reacting a substituted phenyl thiourea derivative with α-haloketones or α-bromoacetophenones under reflux in ethanol or methanol. Key intermediates such as 4-(4-propylphenyl)thiosemicarbazide can be isolated and characterized via NMR and mass spectrometry before cyclization . For derivatives with substituents on the thiazole ring, regioselective functionalization using coupling reactions (e.g., Suzuki-Miyaura) may be employed post-cyclization .

Basic: How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- 1H/13C NMR : Confirm the presence of the thiazole ring (e.g., C2-amine proton at δ 5.2–5.8 ppm and thiazole C-H protons at δ 7.1–7.5 ppm). The propylphenyl group is identified via aromatic protons (δ 7.2–7.8 ppm) and aliphatic protons (δ 0.9–1.7 ppm) .

- IR : The N-H stretch of the amine group appears at ~3300–3400 cm⁻¹, while C=S and C-N stretches in the thiazole ring are observed at 1250–1350 cm⁻¹ and 1500–1600 cm⁻¹, respectively .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 245.0942 for C12H15N2S) .

Advanced: What computational methods are recommended for predicting the electronic properties and reactivity of this compound, and how do they compare with experimental data?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311G(d,p) can model electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces. These calculations predict nucleophilic/electrophilic sites, which correlate with experimental reactivity in substitution reactions . For example, DFT-predicted bond lengths in the thiazole ring match X-ray crystallography data within ±0.02 Å . TD-DFT can further simulate UV-Vis spectra, validated against experimental λmax values (e.g., ~270–290 nm in ethanol) .

Advanced: How can single-crystal X-ray diffraction be employed to determine the molecular geometry and intermolecular interactions of this compound derivatives?

- Crystallization : Slow evaporation of a saturated solution in ethanol/acetone yields diffraction-quality crystals .

- Data Collection : Use a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect reflections at 100–294 K. Absorption correction (e.g., SADABS) refines data for Tmin/Tmax >0.9 .

- Structure Solution : SHELXT (direct methods) and SHELXL (full-matrix least-squares refinement) resolve the structure. Key parameters include R1 < 0.05 and wR2 < 0.15 for high-resolution data .

- Analysis : The thiazole ring typically shows planarity (r.m.s. deviation <0.01 Å), with intermolecular N-H⋯S hydrogen bonds (2.8–3.2 Å) stabilizing the crystal lattice .

Advanced: What strategies can be employed to resolve contradictions in biological activity data among structurally similar 2-aminothiazole derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate with bioassay results (e.g., IC50 values for kinase inhibition) .

- Data Normalization : Account for experimental variability (e.g., cell line passage number, assay pH) using positive controls like staurosporine for kinase assays .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding modes in target proteins (e.g., cyclin-dependent kinases), explaining discrepancies in activity between derivatives .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

- Reaction Optimization : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and molar ratios (1:1 to 1:1.2 thiourea:α-bromoketone). HPLC monitoring identifies intermediates and byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, with recrystallization in ethanol improving purity (>98% by HPLC) .

- Mechanistic Studies : In situ FT-IR tracks reaction progress, revealing side reactions (e.g., thiourea dimerization) that can be suppressed by adding catalytic p-toluenesulfonic acid .

Advanced: What are the challenges in characterizing the polymorphism of this compound, and how can they be addressed?

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol, acetonitrile) to obtain different forms. Differential Scanning Calorimetry (DSC) identifies melting points (e.g., Form I: 180–182°C; Form II: 175–177°C) .

- Powder XRD : Compare experimental patterns with Mercury-calculated patterns from single-crystal data to confirm polymorphism .

- Stability Studies : Store polymorphs at 40°C/75% RH for 4 weeks; HPLC and TGA assess degradation and hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.